[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid
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Overview
Description
[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid is a boronic acid derivative that features a phenyl ring substituted with a 4-methylimidazole-1-sulfonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid typically involves the introduction of a boronic acid group to a phenyl ring that is already substituted with a 4-methylimidazole-1-sulfonyl group. One common method involves the use of palladium-catalyzed borylation reactions, where a halogenated precursor reacts with a diboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Sulfides
Substitution: Biaryl compounds
Scientific Research Applications
[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which [2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups on serine or threonine residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methylsulfonylphenyl)boronic acid]: Similar structure but lacks the imidazole ring.
[2-(4-Methoxyphenyl)boronic acid]: Contains a methoxy group instead of the sulfonyl group.
[2-(4-Chlorophenyl)boronic acid]: Substituted with a chlorine atom instead of the sulfonyl group.
Uniqueness
[2-(4-Methylimidazole-1-sulfonyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and the 4-methylimidazole-1-sulfonyl groups
Properties
IUPAC Name |
[2-(4-methylimidazol-1-yl)sulfonylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4S/c1-8-6-13(7-12-8)18(16,17)10-5-3-2-4-9(10)11(14)15/h2-7,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYFCRMARNSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2C=C(N=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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